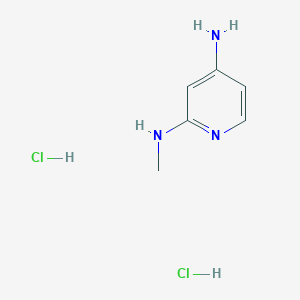

N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride

Description

Properties

IUPAC Name |

2-N-methylpyridine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-8-6-4-5(7)2-3-9-6;;/h2-4H,1H3,(H3,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZHMSRYZMUTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Benzophenone Glycine Imine Derivative and Pyridine Halides (Patent WO 99/42447)

A patented process describes a three-step synthesis starting with benzophenone glycine imine alkyl ester:

- Step A: Formation of benzophenone glycine imine derivative using a trialkylamine base, preferably N,N-diisopropyl N-ethylamine.

- Step B: Nucleophilic substitution reaction of the benzophenone glycine imine derivative with a pyridine derivative bearing a leaving group (preferably chlorine). This step requires:

- A dry inorganic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- A phase transfer catalyst, e.g., tetraethylammonium bromide (NEt₄Br).

- An aprotic polar solvent like propionitrile.

- Step C: Hydrochloride salt formation by reaction with HCl at 20–25°C, maintaining an HCl to pyridine glycine imine molar ratio of 1 to 5.

This method emphasizes mild reaction conditions and the use of catalysts to improve yields and purity of the final dihydrochloride salt.

Reduction of 4-Nitropyridine-N-oxide to 4-Aminopyridine Derivatives (Research Study, ECSOC-4 Conference)

An alternative approach involves:

- Starting from 4-nitropyridine-N-oxide, which is reduced using iron powder and mineral acids.

- Reduction with iron and hydrochloric acid yields mainly 4-aminopyridine (80-85%) with by-products such as 4-aminopyridine-N-oxide and 4-pyridone.

- Using 25-30% sulfuric acid as the mineral acid slows the reaction but improves yield.

- Isolation methods include:

- Extraction with ethyl acetate, yielding 85-90% pure 4-aminopyridine.

- Concentration and extraction with ethanol followed by re-extraction with hot benzene, also yielding about 85%.

- The crude 4-aminopyridine can be acetylated to form 4-acetylaminopyridine with 80-85% yield.

- Caution: Heating neutral/basic aqueous solutions can cause hydrolysis to 4-pyridone, reducing yield.

This method is notable for its quantitative reduction step and relatively high overall yield (65%) for the multi-stage synthesis.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Step A | Benzophenone glycine imine + trialkylamine | Ambient | - | N,N-diisopropyl N-ethylamine | - | Formation of imine derivative |

| Step B | Pyridine derivative (Cl leaving group) + BPGI | Ambient | Propionitrile | K₂CO₃ or NaH + NEt₄Br | - | Nucleophilic substitution |

| Step C | HCl addition | 20–25°C | - | - | - | Formation of dihydrochloride |

| Reduction | 4-Nitropyridine-N-oxide + Fe + HCl or H₂SO₄ | Reflux (for Fe + AcOH) or ambient | Aqueous acid solutions | Iron powder | 80-90 (4-aminopyridine) | Extraction with ethyl acetate or ethanol/benzene |

Detailed Research Findings

- The patented process (WO 99/42447) highlights the use of a phase transfer catalyst and aprotic polar solvents to facilitate the substitution reaction, which is critical for attaching the N-methylamine moiety to the pyridine ring.

- The reduction method from 4-nitropyridine-N-oxide is advantageous for producing 4-aminopyridine intermediates with high purity and yield, which can then be further functionalized to the target compound.

- Attempts to minimize acid excess during reduction were unsuccessful due to precipitation and hydrolysis issues, indicating the necessity of controlled acidic conditions.

- The reduction with iron and hydrochloric acid is faster but produces more by-products compared to sulfuric acid, which is slower but cleaner.

- Extraction and isolation techniques significantly impact the purity and yield of the final compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|

| Benzophenone Glycine Imine Route | Benzophenone glycine imine ester | Trialkylamine base, pyridine chloride, K₂CO₃, NEt₄Br, HCl | Mild conditions, catalyst-assisted | Multi-step, requires dry conditions | Not explicitly stated |

| Reduction of 4-Nitropyridine-N-oxide | 4-Nitropyridine-N-oxide | Iron powder, HCl or H₂SO₄ | High yield, quantitative reduction | Requires handling of mineral acids, by-products | 65-90% (for 4-aminopyridine intermediate) |

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions may yield reduced forms of the compound with altered functional groups.

Substitution: The aminopyridine moiety allows for substitution reactions, where different substituents can be introduced at specific positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives with different functional groups.

Scientific Research Applications

N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The aminopyridine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride can be contextualized against related compounds, including other 2-aminopyridine derivatives and dihydrochloride salts. Below is a comparative analysis:

Structural and Physicochemical Properties

Notes:

- *Discrepancy in molecular formula for 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride: lists C₁₁H₁₄BrNO₂, conflicting with its name. This may indicate an error in the source material.

- Nitro-substituted derivatives (e.g., 3i) exhibit reduced solubility in water compared to dihydrochloride salts .

Stability and Hazard Profiles

- Nitro-substituted compounds may pose stability risks under acidic or reducing conditions due to the reactive nitro group .

Biological Activity

N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride, a derivative of 4-aminopyridine, has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a nitric oxide synthase (NOS) inhibitor. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₇H₁₂Cl₂N₂

- Molecular Weight : Approximately 195.09 g/mol

The presence of a pyridine ring enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.

Nitric Oxide Synthase Inhibition

Research indicates that this compound acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS). nNOS is implicated in various neurodegenerative diseases due to its role in producing nitric oxide (NO), which can lead to neuronal damage when overproduced. The compound exhibits potent inhibition with a Ki value of approximately 16 nM for rat nNOS and 13 nM for human nNOS, demonstrating high selectivity over inducible NOS (iNOS) and endothelial NOS (eNOS) .

Neuroprotective Effects

The inhibition of nNOS by this compound suggests potential therapeutic benefits in treating conditions such as:

- Parkinson’s Disease

- Alzheimer’s Disease

- Huntington’s Disease

- Amyotrophic Lateral Sclerosis

By limiting the production of NO, the compound may reduce neuroinflammation and protect against neuronal apoptosis associated with these diseases .

Antiparasitic Activity

In addition to its neuroprotective properties, derivatives of 4-aminopyridine have shown activity against certain parasites. For instance, structural modifications have been explored to enhance the aqueous solubility and metabolic stability of related compounds, leading to improved efficacy against malaria parasites . While specific studies on this compound's antiparasitic effects remain limited, its structural analogs suggest potential in this area.

Case Study: nNOS Inhibition

A study focused on a series of nNOS inhibitors demonstrated that modifications to the pyridine scaffold significantly affected their potency and selectivity. Compounds with a 2-aminopyridine moiety showed improved interactions within the active site of nNOS, leading to enhanced inhibitory effects. The introduction of lipophilic groups was found to improve membrane permeability, which is crucial for central nervous system penetration .

Pharmacokinetic Properties

Pharmacokinetic studies indicated that this compound has low human plasma protein binding (approximately 20%) and minimal metabolism by liver microsomes. These properties suggest a favorable profile for therapeutic use, although further studies are needed to evaluate its bioavailability and distribution across biological membranes .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂Cl₂N₂ |

| Molecular Weight | 195.09 g/mol |

| Ki (rnNOS) | 16 nM |

| Ki (hnNOS) | 13 nM |

| Plasma Protein Binding | 20% |

Q & A

Q. What are the standard synthetic routes for N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride, and what key reaction conditions optimize yield and purity?

The synthesis typically involves multi-step organic reactions, including alkylation and amination steps. For analogous dihydrochloride compounds, reactions are conducted in polar aprotic solvents (e.g., DMF or toluene) with bases like potassium carbonate to facilitate substitutions. Temperature control (e.g., 120–130°C) and inert atmospheres are critical to minimize side reactions. Post-synthesis, the product is precipitated as a dihydrochloride salt using HCl, followed by recrystallization for purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride?

- NMR spectroscopy (¹H, ¹³C, and 2D techniques) resolves proton environments and carbon frameworks, confirming substituent positions.

- X-ray crystallography provides definitive 3D structural validation, particularly for salt forms and hydrogen-bonding networks.

- IR spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What analytical techniques are essential for assessing the purity of this compound, and how are they validated?

- HPLC/UPLC with UV detection quantifies purity (>95%) using validated methods (ICH guidelines).

- Elemental analysis (C, H, N, Cl) confirms stoichiometry.

- Karl Fischer titration measures residual moisture. Validation includes specificity, linearity, and precision testing against certified reference standards .

Advanced Research Questions

Q. How can researchers design kinetic studies to elucidate the reaction mechanisms involving N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride in nucleophilic substitution or oxidation reactions?

- Variable-temperature NMR tracks intermediate formation in real time.

- Isotopic labeling (e.g., ¹⁵N) clarifies bond-breaking/forming steps.

- DFT calculations model transition states and energy barriers, validated by experimental rate constants. Reaction conditions (solvent, pH) are systematically varied to isolate mechanistic pathways .

Q. What strategies are recommended for resolving discrepancies in reported solubility or stability data of N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride across different experimental conditions?

- Controlled stability studies : Assess degradation under stress conditions (heat, light, pH extremes) via accelerated stability testing (ICH Q1A).

- Solubility screens : Use biorelevant media (e.g., FaSSIF/FeSSIF) and quantify via UV spectrophotometry.

- Data reconciliation : Apply multivariate analysis to identify confounding variables (e.g., counterion effects, crystallinity) .

Q. How should computational modeling (e.g., DFT) be integrated with experimental data to predict the binding interactions of this compound with biological targets like kinases?

- Docking simulations : Use crystal structures of kinase active sites (e.g., JAK family) to predict binding poses.

- MD simulations : Evaluate binding stability and hydrogen-bonding networks over nanosecond timescales.

- Experimental validation : Compare computational predictions with SPR (surface plasmon resonance) binding affinities and enzymatic inhibition assays .

Methodological Considerations

- Contradiction Analysis : When conflicting bioactivity data arise, orthogonal assays (e.g., cellular vs. enzymatic) and metabolite profiling (LC-MS) differentiate true activity from off-target effects .

- Synthetic Optimization : Design of Experiments (DoE) approaches (e.g., Taguchi methods) optimize reaction parameters (solvent, catalyst loading) for scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.